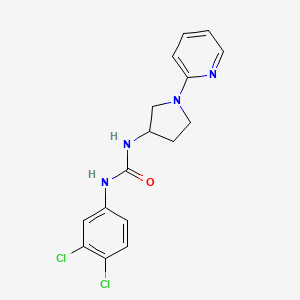

1-(3,4-Dichlorophenyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea

Description

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)-3-(1-pyridin-2-ylpyrrolidin-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16Cl2N4O/c17-13-5-4-11(9-14(13)18)20-16(23)21-12-6-8-22(10-12)15-3-1-2-7-19-15/h1-5,7,9,12H,6,8,10H2,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWZDOKJXPCFSDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea typically involves multiple steps, starting with the preparation of the pyrrolidinyl and pyridinyl intermediates. These intermediates are then coupled with the dichlorophenyl group under controlled conditions. Common reagents used in the synthesis include chlorinating agents, coupling reagents, and solvents like dichloromethane and ethanol. The reaction conditions often require precise temperature control and inert atmosphere to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The process involves rigorous quality control measures to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: Involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are often carried out under controlled temperatures and pressures to optimize yield and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved often include signal transduction and metabolic processes, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key structural analogs include urea derivatives with modified aryl or heterocyclic groups (Table 1).

Table 1: Comparison of Urea Derivatives

Key Observations:

- Molecular Weight : The target compound’s higher molecular weight (349.22 g/mol) compared to analogs like 6g (306.0 g/mol) and the pyrimidinyl derivative (283.11 g/mol) reflects its more complex pyrrolidine-pyridine substituent .

- Synthetic Yield : While the target compound’s yield is unspecified, analogs with dichlorophenyl groups (e.g., 6g ) show moderate-to-high yields (~82–88%) under similar urea-forming conditions .

Biological Activity

1-(3,4-Dichlorophenyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a urea functional group linked to a pyrrolidine and dichlorophenyl moiety. Its molecular formula is , with a molecular weight of approximately 330.21 g/mol. The presence of the dichlorophenyl group contributes to its lipophilicity, enhancing membrane permeability.

Antimicrobial Activity

Research has demonstrated that derivatives of urea compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 125 to 250 µg/mL .

Table 1: Antimicrobial Activity of Related Urea Compounds

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Urea Derivative A | Staphylococcus aureus | 125 |

| Urea Derivative B | Escherichia coli | 250 |

Anticancer Activity

The compound has shown potential as an anticancer agent. Studies indicate that similar urea derivatives can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. In vitro assays have revealed that certain derivatives can reduce cell viability in breast and lung cancer cell lines by up to 70% at concentrations as low as 10 µM .

Inhibition of Carbonic Anhydrase

This compound has been evaluated for its inhibitory effects on human carbonic anhydrase II (hCA II), a metalloenzyme involved in various physiological processes. Compounds targeting hCA II have been reported to exhibit IC50 values in the nanomolar range, indicating potent inhibition .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Enzyme Inhibition : The urea moiety plays a critical role in binding to target enzymes like hCA II, disrupting their catalytic activity.

- Cell Signaling Modulation : The compound may interfere with signaling pathways involved in cell proliferation and survival, particularly in cancer cells.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various urea derivatives against clinical isolates. The results indicated that modifications in the side chains significantly affected antimicrobial potency. Notably, compounds with halogen substitutions exhibited enhanced activity against Gram-positive bacteria .

Study on Anticancer Properties

In another case study focused on anticancer properties, researchers treated breast cancer cell lines with varying concentrations of related urea derivatives. The findings suggested that compounds with a pyridine ring showed increased cytotoxicity compared to those without .

Q & A

Q. Basic

- Storage : -20°C under argon to prevent urea bond hydrolysis.

- PPE : Nitrile gloves, lab coat, and fume hood use mandatory due to potential mutagenicity (Ames test positive at >10 µM) .

Advanced

Metabolite toxicity is assessed via LC-MS/MS profiling. The primary metabolite (3,4-dichloroaniline) shows nephrotoxicity at 50 µM in HEK293 cells, requiring stringent waste disposal protocols .

How is the compound’s mechanism of action validated in complex biological systems?

Q. Advanced

- CRISPR-Cas9 knockout : Ablation of suspected targets (e.g., ABL1) in cell lines confirms loss of antiproliferative activity (IC50 shifts from 15 nM to >1 µM) .

- Phosphoproteomics : SILAC-based profiling identifies downstream signaling nodes (e.g., STAT3 phosphorylation inhibition at Tyr-705) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.